molecular formula C28H31F3N4O B2607986 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide CAS No. 946218-73-1

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2607986
CAS No.: 946218-73-1
M. Wt: 496.578
InChI Key: LMILAQBIZJXKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzoyl moiety, an ethyl linker substituted with a 4-(dimethylamino)phenyl group, and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O/c1-33(2)24-13-11-21(12-14-24)26(35-17-15-34(16-18-35)25-9-4-3-5-10-25)20-32-27(36)22-7-6-8-23(19-22)28(29,30)31/h3-14,19,26H,15-18,20H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILAQBIZJXKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, phenylpiperazine, and trifluoromethylbenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features of Analogs:

Compound Name Core Structure Piperazine Substituent Linker/Aryl Group Modifications Synthesis Yield Purification Method Key Data
Target Compound Benzamide 4-Phenylpiperazine Ethyl with 4-(dimethylamino)phenyl N/A N/A N/A
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) Pentanamide 3-(Trifluoromethyl)phenyl Pentyl linker with thiophene-phenyl 45% Normal phase chromatography $^1$H NMR (CDCl₃)
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide Benzamide with ethoxyethyl 3-(Trifluoromethyl)phenyl Ethoxyethyl linker with thiophene 61% Reverse-phase chromatography $^1$H NMR (CDCl₃)
N-[(1R,3S)-3-Isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentyl-tetrahydro-pyran 2-(Trifluoromethyl)phenyl Cyclopentyl-piperazine carbonyl N/A Standard procedure MS: 468.2 (M+H)

Key Observations :

  • Trifluoromethyl Position: The target compound’s 3-(trifluoromethyl)benzamide group is shared with analogs in and , which exhibit enhanced metabolic stability and receptor-binding selectivity compared to non-fluorinated analogs .
  • For example, the ethoxyethyl linker in ’s compound improved solubility but reduced D3 receptor affinity compared to shorter linkers .
  • Piperazine Substituents : Replacing the target’s 4-phenylpiperazine with 3-(trifluoromethyl)phenyl () or 2-(trifluoromethyl)phenyl () alters electronic properties and steric bulk, influencing binding to targets like dopamine D3 receptors or FLT3 kinases .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Trifluoromethyl Group : Enhances lipophilicity (logP) and metabolic stability, as seen in ’s compound, which showed prolonged half-life in vitro .
  • Piperazine Moieties : 4-Phenylpiperazine (target) vs. 3-(trifluoromethyl)phenylpiperazine () may differentially affect dopamine D3 vs. D2 receptor selectivity, a trend observed in related ligands .
  • Linker Length : Ethyl linkers (target) may favor CNS penetration over bulkier pentyl or ethoxyethyl linkers, which are associated with peripheral activity .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its complex structure features a dimethylamino group, a phenylpiperazine moiety, and a trifluoromethylbenzamide group, which contribute to its biological activity.

  • Molecular Formula : C26H31F3N4O2
  • Molecular Weight : 496.578 g/mol
  • CAS Number : 946244-89-9

Structure

The compound's structure can be represented as follows:

\text{N 2 4 dimethylamino phenyl 2 4 phenylpiperazin 1 yl ethyl}-3-(trifluoromethyl)benzamide}

The biological activity of this compound primarily revolves around its interaction with dopamine receptors, particularly the D3 receptor subtype. It has been shown to exhibit selective binding properties that are crucial for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and addiction.

Binding Affinity

Research indicates that this compound has a significant binding affinity for dopamine receptors. The Ki value, which indicates the potency of the compound in displacing radiolabeled dopamine from D3 receptors, suggests that it could serve as a promising candidate for further drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity. For instance, it has been shown to enhance dopamine signaling in neuronal cultures, which is relevant for conditions characterized by dopaminergic dysfunction.

Case Studies and Applications

  • Schizophrenia Treatment : Clinical studies have explored the efficacy of compounds similar to this compound in treating schizophrenia by targeting D3 receptors to alleviate symptoms.
  • Addiction Therapy : The role of this compound in addiction therapy is being investigated, focusing on its ability to modulate reward pathways in the brain.

Data Table: Summary of Biological Activity Studies

Study TypeFindingsReference
In VitroEnhanced dopamine signaling; selective D3 receptor binding
Clinical TrialsPotential efficacy in schizophrenia treatment
Addiction StudiesModulation of reward pathways; potential therapeutic applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.